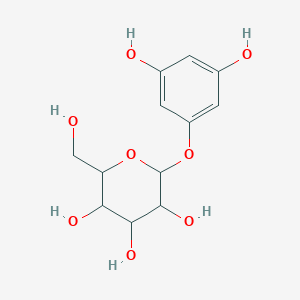

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Descripción general

Descripción

Phlorin is a member of the calix4phyrin family of porphyrinoids, which are intermediate structures between porphyrins and calix4pyrroles . Phlorin possesses four bridging meso-carbons and three internal nitrogen-hydrogen groups, making it a unique and flexible molecule . It is known for its intriguing structural relationship to porphyrin and corrole macrocycles .

Mecanismo De Acción

Target of Action

Phlorin, a dihydrochalcone found in various plant sources, primarily targets the sodium-glucose cotransporters (SGLTs) . It is a potent inhibitor of SGLT2, a low-affinity/high-capacity transporter, and also inhibits SGLT1, a high-affinity/low-capacity transporter . It also interacts with Toll-like receptor 4 (TLR4) , leading to the inhibition of the NF-κB signaling pathway .

Mode of Action

Phlorin interacts with its targets, leading to significant changes in their function. For instance, it suppresses the TLR4-induced NF-κB signaling pathway, leading to the inhibition of nitric oxide (NO) and cytokines (TNF-α and IL-6) production . As an inhibitor of SGLTs, it affects glucose transport, leading to the inhibition of glucose absorption in the small intestine and renal glucose reabsorption .

Biochemical Pathways

Phlorin affects several biochemical pathways. It inhibits the signaling pathways of inflammatory mediators, supporting its suppressive effect in immune cells overactivation, obesity-induced inflammation, arthritis, endothelial, myocardial, hepatic, renal and lung injury, and inflammation in the gut, skin, and nervous system . It also blocks the glycolytic pathway via downregulation of GLUT2 mRNA and proteins .

Result of Action

Phlorin exhibits a range of pharmacological effects, including antibacterial, anticancer, and cellular and organ protective properties both in vitro and in vivo . It has been shown to have anti-inflammatory mechanisms that attribute to its pharmacological effects . It also exhibits anticancer effects, including apoptosis induction, cell cycle arrest, anti-metastatic, and chemosensitization activities .

Análisis Bioquímico

Biochemical Properties

Phlorin interacts with various biomolecules, modulating signal cascades and changing the permeability and fluidity of membranes . It is a very flexible molecule, enabling efficient binding with biological macromolecules .

Cellular Effects

Phlorin influences cell function by blocking or activating intracellular signaling pathways . It exhibits striking biological properties, such as antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities .

Molecular Mechanism

Phlorin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its molecular pharmacology is largely attributed to its anti-inflammatory mechanisms, which suppress immune cells overactivation, obesity-induced inflammation, arthritis, and inflammation in various organs .

Temporal Effects in Laboratory Settings

The effects of phlorin change over time in laboratory settings. It has been observed to improve memory functions and reverse histopathological alterations and biochemical parameters of oxidative stress in the D-GalN-induced aging model of mice .

Dosage Effects in Animal Models

The effects of phlorin vary with different dosages in animal models. For instance, in the D-GalN-induced aging model of mice, phlorin (20 and 40 mg/kg, p.o.) showed neuroprotective effects .

Metabolic Pathways

Phlorin is involved in various metabolic pathways. It is a potent inhibitor of the sodium-glucose cotransporter-2 (SGLT2) and also inhibits SGLT1, though at lower efficacy .

Métodos De Preparación

Phlorin can be synthesized through a two-step, one-flask reaction involving pyrrole, pentafluorobenzaldehyde, and acetone . The reaction conditions include the use of acid catalysts such as trifluoroacetic acid or boron trifluoride diethyl etherate, and the reaction time and reactant concentrations are carefully controlled . The yield of phlorin can reach up to 20-26% under optimal conditions .

Análisis De Reacciones Químicas

Phlorin undergoes various chemical reactions, including oxidation, reduction, and substitution . It is highly reactive and can be oxidized to form porphyrins . Common reagents used in these reactions include alkyl lithium reagents and hydrides . The major products formed from these reactions are porphyrins and other porphyrinoids .

Aplicaciones Científicas De Investigación

Phlorin has a wide range of scientific research applications. It is used in the study of porphyrin synthesis and the elucidation of reaction mechanisms involving porphyrinoids . Phlorin’s unique structure and reactivity make it valuable in the development of new materials and catalysts .

Comparación Con Compuestos Similares

Phlorin is similar to other porphyrinoids, such as porphyrin and corrole . it is unique in its combination of sp2- and sp3-hybridized carbon atoms at the meso-positions . This structural feature distinguishes phlorin from porphyrins, which have entirely sp2-hybridized meso-carbon atoms, and calix4pyrroles, which have only sp3-hybridized meso-carbon atoms . Other similar compounds include 5-isocorrole, which shares some structural similarities with phlorin but has different reactivity and properties .

Actividad Biológica

The compound (2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , also known as a derivative of flavonoid glycosides, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple hydroxyl groups which contribute to its biological activity. It can be represented structurally as follows:

- Molecular Formula : C12H16O8

- Molecular Weight : 288.25 g/mol

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . Studies have shown that flavonoids can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress in cells. For example:

- In vitro assays revealed that the compound significantly reduces oxidative damage in human fibroblast cells by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Research indicates that it can downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Emerging evidence points to the antimicrobial activity of this compound against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria:

- The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

The biological activities of this compound are largely attributed to its ability to modulate several signaling pathways:

- Nuclear Factor Kappa B (NF-κB) : The compound inhibits NF-κB activation, leading to reduced expression of inflammatory mediators.

- Mitogen-Activated Protein Kinases (MAPKs) : It modulates MAPK pathways, which are crucial in cellular responses to stress and inflammation.

Study 1: Antioxidant Efficacy in Human Cells

A randomized controlled trial involving human fibroblasts treated with varying concentrations of the compound showed a dose-dependent increase in antioxidant enzyme activity. Participants receiving higher doses exhibited a 50% reduction in markers of oxidative stress compared to controls .

Study 2: Anti-inflammatory Response in Animal Models

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups .

Data Summary

Propiedades

IUPAC Name |

2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c13-4-8-9(16)10(17)11(18)12(20-8)19-7-2-5(14)1-6(15)3-7/h1-3,8-18H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTPOHDTGNYFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28217-60-9 | |

| Record name | Phlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 - 233 °C | |

| Record name | Phlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a phlorin?

A1: A phlorin is a tetrapyrrole macrocycle similar to porphyrins but with one sp3-hybridized meso-carbon. This structural difference disrupts the aromaticity characteristic of porphyrins, leading to unique electronic and chemical properties. [, ]

Q2: How does the structure of a phlorin differ from a porphyrin?

A2: While both phlorins and porphyrins consist of four pyrrole rings linked by methine bridges, the key difference lies in the hybridization of one meso-carbon. In porphyrins, all meso-carbons are sp2-hybridized, contributing to the molecule's aromaticity. In contrast, phlorins have one sp3-hybridized meso-carbon, disrupting the cyclic conjugation and resulting in a non-aromatic system. [, , ]

Q3: What is the impact of the sp3-hybridized meso-carbon on the phlorin structure?

A3: The sp3-hybridized meso-carbon in phlorins introduces a significant distortion from planarity compared to the more planar porphyrin structures. [, , ] This distortion affects the molecule's spectroscopic properties, reactivity, and ability to engage in supramolecular interactions. [, ]

Q4: Are there different types of phlorins?

A4: Yes, phlorins can be classified based on the substituents present on the pyrrole rings and the sp3-hybridized meso-carbon. Researchers have synthesized phlorins with a range of substituents, including alkyl, aryl, and halogen groups, influencing their stability, reactivity, and electronic properties. [, , , ] Additionally, phlorin analogues incorporating heteroatoms like sulfur [, ] and different pyrrole linkage modes have been reported. []

Q5: How does the UV-vis absorption spectrum of a phlorin compare to that of a porphyrin?

A5: Phlorins typically exhibit a less intense and broader Soret band compared to porphyrins. [, , ] Additionally, phlorins often display absorption bands in the near-infrared (NIR) region, which are absent in typical porphyrins. [, ] This difference in absorption spectra arises from the disruption of aromaticity and altered electronic structure in phlorins. [, ]

Q6: Can the UV-vis absorption properties of phlorins be tuned?

A6: Yes, the absorption profile of phlorins can be modulated by various factors. Introducing electron-donating or electron-withdrawing substituents on the phlorin periphery affects the energy levels of molecular orbitals, leading to shifts in absorption wavelengths. [, ] Additionally, metalation of phlorins with different metal ions can also significantly alter their UV-vis absorption characteristics. []

Q7: What is the significance of solvatochromism observed in some phlorin derivatives?

A7: Some phlorin derivatives exhibit solvatochromism, meaning their UV-vis absorption spectra change depending on the solvent polarity. [] This phenomenon arises from the polarized nature of the phlorin's frontier orbitals involved in electronic transitions. [] The sensitivity of phlorin absorption to solvent polarity makes them potentially useful as sensors for environmental changes.

Q8: What are the key chemical properties of phlorins?

A8: Phlorins exhibit a rich redox chemistry and can undergo multiple oxidation and reduction processes. [, , ] They are generally easier to oxidize and harder to reduce compared to corresponding porphyrins. [] Additionally, phlorins display an intriguing supramolecular chemistry, capable of binding anions such as fluoride and carboxylates through hydrogen bonding. [, ]

Q9: How does anion binding affect the properties of phlorins?

A9: Binding of anions like fluoride to the phlorin's N–H residues modulates the molecule's redox potentials and photophysical properties. [, ] This modulation arises from the electron-donating effect of the anion, which affects the electron density within the phlorin macrocycle. [] The ability to tune phlorin properties through anion binding makes them promising candidates for sensing applications.

Q10: What is the significance of the phlorin-porphyrin redox couple?

A10: The phlorin-porphyrin redox couple is essential for understanding the redox chemistry of tetrapyrroles. Phlorins can be oxidized to the corresponding porphyrins, and conversely, porphyrins can be reduced to phlorins. [, , , ] This interconversion plays a crucial role in various biological processes, including photosynthesis. []

Q11: What are the potential applications of phlorins?

A11: Due to their unique electronic and chemical properties, phlorins hold promise for various applications, including:

- Sensors: Their ability to bind anions and display changes in their optical properties makes them potentially useful as sensors for specific anions. [, , ]

- Light-harvesting systems: Their broad absorption profiles, including the NIR region, make them attractive candidates for developing artificial photosynthetic systems. [, , ]

- Catalysis: The rich redox chemistry and ability to stabilize different metal ions suggest their potential as catalysts for various chemical reactions. [, ]

Q12: How are phlorins used in the study of proton-coupled electron transfer (PCET) reactions?

A12: Phlorins serve as valuable models for investigating PCET reactions, fundamental processes in chemistry and biology. [, , ] Their non-innocence as ligands, meaning they can participate in redox reactions, allows for studying electron transfer coupled with proton movement within the molecule. [, ] Understanding PCET in phlorin systems can provide insights into developing efficient catalytic systems for energy conversion. []

Q13: How has computational chemistry contributed to understanding phlorin properties?

A13: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in understanding and predicting various aspects of phlorin chemistry. [, , , , , ] These studies provide insights into:

- Electronic structure: Explaining the origin of the observed UV-vis absorption spectra and redox properties. [, , ]

- Anion binding: Rationalizing the selectivity and strength of anion binding to phlorins. [, ]

- Reaction mechanisms: Elucidating the pathways involved in phlorin formation, oxidation, and reduction reactions. [, , ]

Q14: Can computational methods aid in designing phlorins with tailored properties?

A14: Yes, computational tools like DFT can be used to predict the impact of structural modifications on the electronic properties and reactivity of phlorins. [, , ] This predictive power enables researchers to design phlorin derivatives with specific absorption profiles, redox potentials, and anion binding affinities, facilitating their use in various applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.